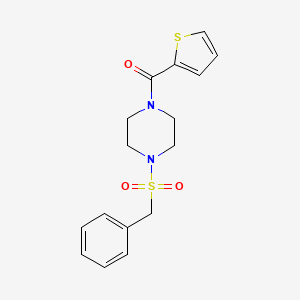
1-(benzylsulfonyl)-4-(2-thienylcarbonyl)piperazine
Overview
Description
1-(Benzylsulfonyl)-4-(2-thienylcarbonyl)piperazine (BTCP) is a chemical compound that belongs to the class of piperazine derivatives. BTCP has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of 1-(benzylsulfonyl)-4-(2-thienylcarbonyl)piperazine is not yet fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, this compound has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to improve depressive-like behaviors in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(benzylsulfonyl)-4-(2-thienylcarbonyl)piperazine is its ability to exhibit multiple biological activities, making it a promising candidate for the development of novel therapeutics. Additionally, this compound has been found to exhibit low toxicity in animal studies, suggesting its potential safety for use in humans.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action, which hinders the development of targeted therapeutics. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the study of 1-(benzylsulfonyl)-4-(2-thienylcarbonyl)piperazine. One potential direction is the development of targeted therapeutics based on its mechanism of action. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Furthermore, the potential use of this compound in the treatment of other disorders, such as anxiety and addiction, should also be explored.
Conclusion
In conclusion, this compound is a promising compound that exhibits various biological activities, including anti-inflammatory, analgesic, and antidepressant effects. The synthesis of this compound involves the reaction of 2-thiophenecarboxylic acid with benzylsulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide. This compound has been extensively studied for its potential therapeutic applications, and further studies are needed to determine its long-term safety and efficacy in humans.
Scientific Research Applications
1-(benzylsulfonyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has been found to exhibit antidepressant effects, suggesting its potential use in the treatment of depression.
properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(15-7-4-12-22-15)17-8-10-18(11-9-17)23(20,21)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBEIADQVNHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



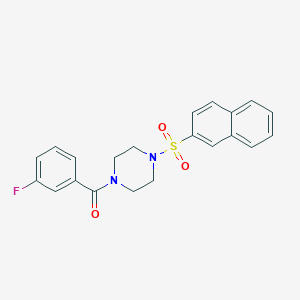
![1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468268.png)
![1-[(3-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468285.png)

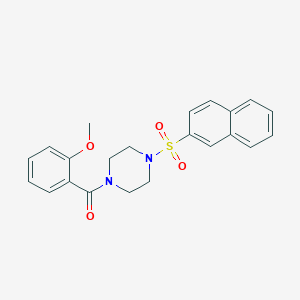

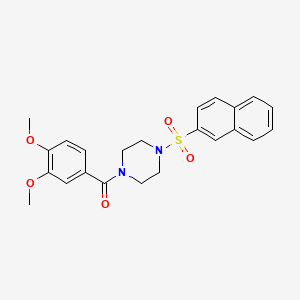
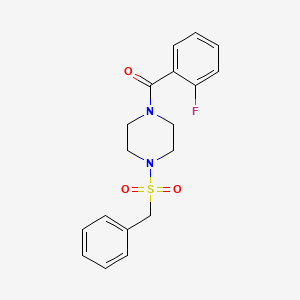
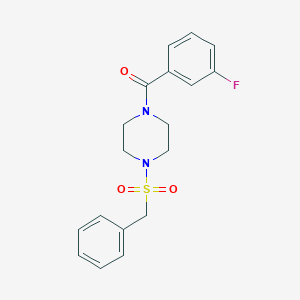
![1-(benzylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3468341.png)
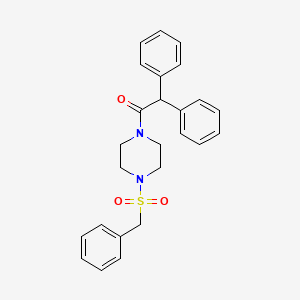
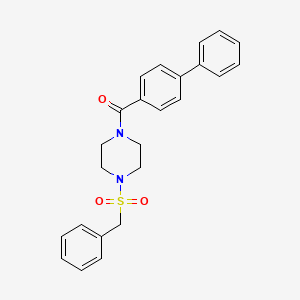
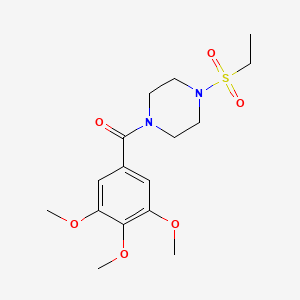
![1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468364.png)